![molecular formula C12H13NO3 B249229 7'-methyl-1',3'-dihydrospiro[1,3-dioxane-2,3'-(2'H)-indole]-2'-one](/img/structure/B249229.png)
7'-methyl-1',3'-dihydrospiro[1,3-dioxane-2,3'-(2'H)-indole]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’-Methyl-1’,3’-dihydrospiro[1,3-dioxane-2,3’-(2’H)-indole]-2’-one is a complex organic compound that features a spirocyclic structure, combining elements of both dioxane and indole
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7’-methyl-1’,3’-dihydrospiro[1,3-dioxane-2,3’-(2’H)-indole]-2’-one typically involves the reaction of a suitable indole derivative with a dioxane precursor under acidic or basic conditions. Commonly, a Lewis acid catalyst such as zirconium tetrachloride (ZrCl4) or a Brönsted acid like toluenesulfonic acid is used to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimized reaction conditions, can be applied to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, organolithium compounds
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the indole ring, while reduction can lead to the formation of reduced spirocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of novel materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 7’-methyl-1’,3’-dihydrospiro[1,3-dioxane-2,3’-(2’H)-indole]-2’-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety may engage in π-π interactions with aromatic residues in proteins, while the dioxane ring could participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparación Con Compuestos Similares
1,3-Dioxane derivatives: Compounds with similar dioxane rings, such as 1,3-dioxane-2-methyl.
Spirocyclic indoles: Compounds with spirocyclic structures involving indole, such as spiro[indoline-3,4’-pyrazolo[3,4-b]pyridine].
Uniqueness: 7’-Methyl-1’,3’-dihydrospiro[1,3-dioxane-2,3’-(2’H)-indole]-2’-one is unique due to its specific combination of a spirocyclic dioxane ring and an indole moiety.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
7//'-methylspiro[1,3-dioxane-2,3//'-1H-indole]-2//'-one |
InChI |
InChI=1S/C12H13NO3/c1-8-4-2-5-9-10(8)13-11(14)12(9)15-6-3-7-16-12/h2,4-5H,3,6-7H2,1H3,(H,13,14) |
Clave InChI |
OSQQFTPSZUWMSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1NC(=O)C23OCCCO3 |
SMILES canónico |
CC1=C2C(=CC=C1)C3(C(=O)N2)OCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)
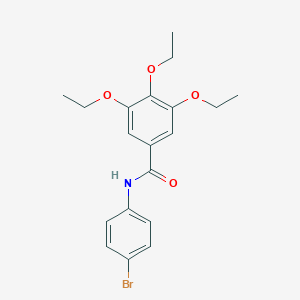
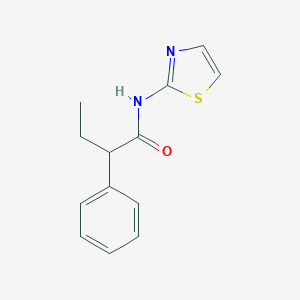
![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)
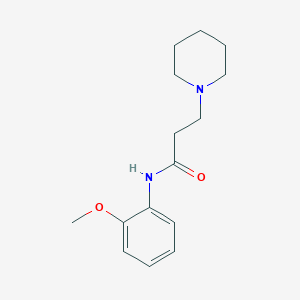
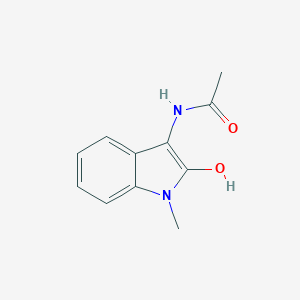
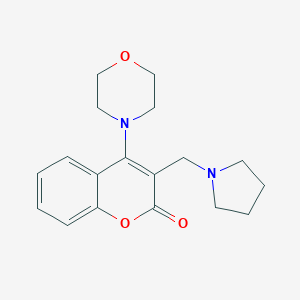
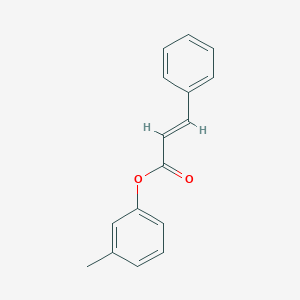
![1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE](/img/structure/B249165.png)
![1-[(4-ETHYLPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE](/img/structure/B249167.png)
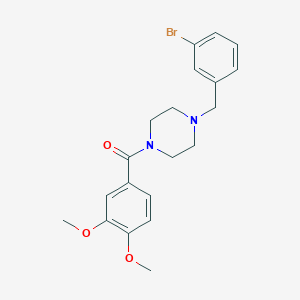
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)
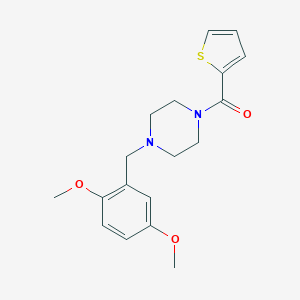
![1-(4-METHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B249174.png)
